
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide, also known as 25C-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for modulating the activity of serotonin in the brain. 25C-NBOMe has gained popularity in recent years due to its psychedelic effects and easy availability on the internet. However, its use is associated with serious health risks and has been linked to several deaths.
作用機序
The psychedelic effects of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide are believed to be mediated by its activation of the 5-HT2A receptor, which is located primarily in the prefrontal cortex and other regions of the brain involved in sensory perception, emotion, and cognition. Activation of this receptor leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and noradrenaline, which are responsible for modulating mood, perception, and cognitive function. The exact mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is thought to involve a combination of direct agonism of the 5-HT2A receptor and indirect effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
The use of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide is associated with a range of biochemical and physiological effects, including altered perception, hallucinations, euphoria, increased heart rate and blood pressure, pupil dilation, and increased body temperature. These effects are similar to those produced by other hallucinogenic drugs and are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor and investigation of its molecular mechanisms. However, the use of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide is associated with several limitations, including its potential for toxicity and adverse health effects, as well as the ethical considerations surrounding the use of psychoactive drugs in research.
将来の方向性
Future research on 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide could focus on several areas, including the development of safer and more effective analogs of this compound, the investigation of its effects on other neurotransmitter systems and brain regions, and the exploration of its potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety. Additionally, further studies could be conducted to better understand the risks and health effects associated with the use of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide, and to develop strategies for harm reduction and prevention of its misuse.
合成法
The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide involves the condensation of 2-chlorobenzaldehyde with 3,5-dimethoxyphenethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the amine group with 4-methylbenzoyl chloride. The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide is relatively simple and can be carried out using readily available chemicals.
科学的研究の応用
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide has been used in scientific research to study the structure-activity relationship of phenethylamine derivatives and their interaction with the 5-HT2A receptor. It has been found to be a highly potent and selective agonist of this receptor, with a binding affinity several orders of magnitude higher than that of other hallucinogens such as LSD and psilocybin. This makes it a valuable tool for investigating the molecular mechanisms underlying the psychedelic effects of these compounds.
特性
IUPAC Name |
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-14(15(17)6-10)16(19)18-11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYONPTMAWGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

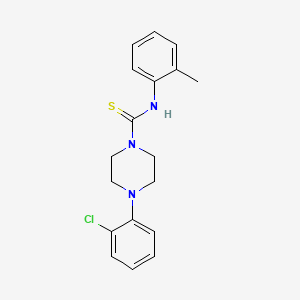

![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
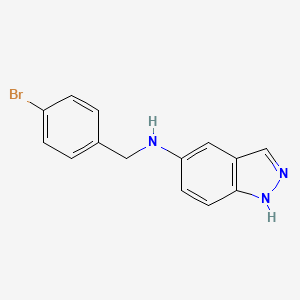
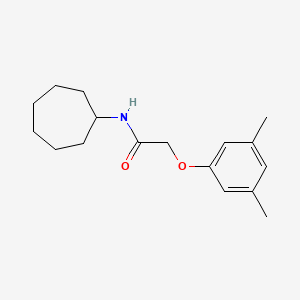
![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)
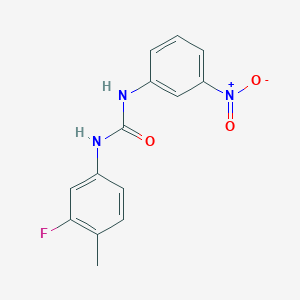
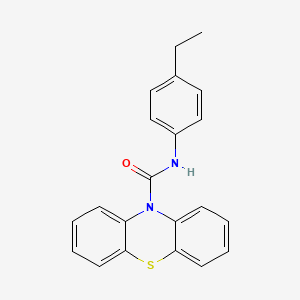

![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)

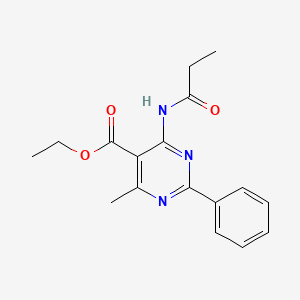
![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)
![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)